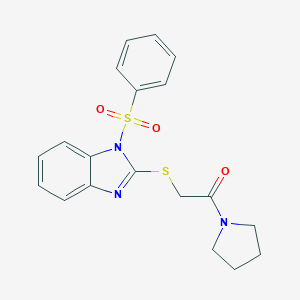
3,5-dimethyl-N-(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(2-methylpropyl)benzamide, also known as DMPB, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that has a molecular formula of C14H21NO and a molecular weight of 219.32 g/mol. DMPB has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmaceuticals. In
Mechanism of Action
The exact mechanism of action of 3,5-dimethyl-N-(2-methylpropyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX activity, 3,5-dimethyl-N-(2-methylpropyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(2-methylpropyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). 3,5-dimethyl-N-(2-methylpropyl)benzamide has also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are involved in the inflammatory response. Furthermore, 3,5-dimethyl-N-(2-methylpropyl)benzamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-N-(2-methylpropyl)benzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. 3,5-dimethyl-N-(2-methylpropyl)benzamide is also stable under normal laboratory conditions and has a long shelf life. However, 3,5-dimethyl-N-(2-methylpropyl)benzamide has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation and administration. Furthermore, 3,5-dimethyl-N-(2-methylpropyl)benzamide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 3,5-dimethyl-N-(2-methylpropyl)benzamide. One area of interest is the development of novel formulations of 3,5-dimethyl-N-(2-methylpropyl)benzamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the safety and efficacy of 3,5-dimethyl-N-(2-methylpropyl)benzamide in animal models of human diseases. Furthermore, the potential use of 3,5-dimethyl-N-(2-methylpropyl)benzamide as a therapeutic agent for the treatment of cancer and neurodegenerative diseases warrants further investigation. Finally, the development of new synthetic routes for the preparation of 3,5-dimethyl-N-(2-methylpropyl)benzamide and its analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 3,5-dimethyl-N-(2-methylpropyl)benzamide is a promising compound with potential applications in the field of medicine and pharmaceuticals. Its anti-inflammatory, analgesic, and antipyretic activities, as well as its ability to inhibit the growth of cancer cells and improve cognitive function, make it a subject of great interest for scientific research. Further studies on the synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,5-dimethyl-N-(2-methylpropyl)benzamide are necessary to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3,5-dimethyl-N-(2-methylpropyl)benzamide involves the reaction of 3,5-dimethylbenzoic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place at room temperature and yields 3,5-dimethyl-N-(2-methylpropyl)benzamide as a white crystalline solid. The purity of 3,5-dimethyl-N-(2-methylpropyl)benzamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3,5-dimethyl-N-(2-methylpropyl)benzamide has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. 3,5-dimethyl-N-(2-methylpropyl)benzamide has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Furthermore, 3,5-dimethyl-N-(2-methylpropyl)benzamide has been reported to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
properties
Product Name |
3,5-dimethyl-N-(2-methylpropyl)benzamide |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO/c1-9(2)8-14-13(15)12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChI Key |
ZZXHRMRERDWFLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B270109.png)
![3-[(4-methylphenyl)sulfonyl]dihydro-2(3H)-furanone](/img/structure/B270110.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270112.png)
![N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270113.png)

![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)
![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)





![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)